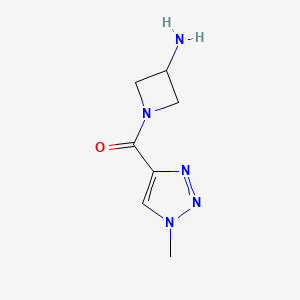

(3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Description

Properties

IUPAC Name |

(3-aminoazetidin-1-yl)-(1-methyltriazol-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5O/c1-11-4-6(9-10-11)7(13)12-2-5(8)3-12/h4-5H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDCWSUQZXTOQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone typically involves the reaction of 3-aminoazetidine with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, helps to facilitate the reaction and improve the yield.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high purity and yield. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its purest form.

Chemical Reactions Analysis

(3-Aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone: undergoes various types of chemical reactions, including:

Oxidation: The amino group in the azetidine ring can be oxidized to form the corresponding nitro compound.

Reduction: The triazole ring can undergo reduction reactions to yield different derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the triazole ring can be substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) oxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.

Substitution: Nucleophiles like alkyl halides, amines, and alcohols are employed, often in the presence of a base or catalyst.

Major Products Formed:

Oxidation: Nitro derivatives of the compound.

Reduction: Reduced triazole derivatives.

Substitution: Various substituted azetidines and triazoles.

Scientific Research Applications

(3-Aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone: has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

Medicine: It is being investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which (3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and analogous methanone derivatives:

Pharmacological and Physicochemical Properties

- Azetidine vs. Pyrazole/Oxadiazole : The azetidine’s rigidity may improve target selectivity compared to pyrazole or oxadiazole derivatives, which are more flexible .

- Triazole Bioisosteres : All compounds utilize triazole rings for metabolic stability, but the 1-methyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., 3-chlorophenyl in ) .

Crystallographic and Computational Studies

- SHELX programs () are widely used for small-molecule crystallography, suggesting structural data for the target compound (if available) would follow similar refinement protocols.

- Computational modeling of oxadiazole-triazole hybrids () highlights their planar geometry, contrasting with the azetidine’s puckered ring, which may influence packing in crystal lattices or binding pockets.

Research Implications and Gaps

- Target Compound: Limited data on its synthesis, crystallography, or biological activity in the provided evidence. Further studies should explore its solubility, stability, and interaction with biological targets (e.g., kinases or GPCRs).

Biological Activity

The compound (3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a novel triazole derivative that has gained attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and biological effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H9N7O, with a molecular weight of approximately 207.19 g/mol. The compound features an azetidine ring and a triazole moiety, which are critical for its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The azide group in the compound can form covalent bonds with nucleophilic residues in enzymes. This interaction can lead to either inhibition or activation of enzymatic activities, influencing metabolic pathways.

- Cell Signaling Modulation : The compound has been shown to affect cell signaling pathways by modulating the activity of key proteins involved in these pathways. This can lead to alterations in gene expression and cellular metabolism.

Biological Activities

Recent studies have highlighted several promising biological activities associated with this compound:

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance:

- Cell Proliferation Inhibition : Compounds similar to this compound have demonstrated the ability to induce cell cycle arrest and apoptosis in various cancer cell lines. Specific derivatives have shown IC50 values ranging from 0.8 μM to 27.08 μM against lung cancer cells (A549) .

| Compound Type | IC50 Value | Cancer Cell Line |

|---|---|---|

| Triazole Derivative | 2.97 μM | A549 |

| Triazole Hybrid | 8.6 μM | A549 |

Antimicrobial Activity

Triazole-containing compounds are recognized for their broad-spectrum antimicrobial properties. They have been reported to exhibit antibacterial and antifungal activities, making them valuable in treating infections caused by resistant strains .

Antiviral Potential

There is emerging evidence suggesting that triazole derivatives may possess antiviral properties, particularly against viruses such as SARS-CoV and other respiratory viruses. The mechanisms involve interference with viral replication processes and modulation of host immune responses.

Case Studies

Several case studies illustrate the therapeutic potential of triazole derivatives:

- Lung Cancer Treatment : A study focused on a series of triazole derivatives revealed that modifications at specific positions significantly enhanced anticancer activity. For example, compounds with a methyl group at the R1 position showed improved efficacy compared to their analogs .

- Antimicrobial Efficacy : In another study, derivatives were tested against various bacterial strains, demonstrating effective inhibition at low concentrations. This highlights their potential for development into new antimicrobial agents.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone?

- Methodological Answer : The synthesis of triazole-containing heterocycles typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling with azetidine derivatives. For example, similar compounds like 1-(benzyl)-1H-1,2,3-triazol-4-ylmethanone derivatives are synthesized via multi-step protocols involving alkylation, nucleophilic substitution, and ketone formation . Key steps include:

- Triazole formation : Use of CuSO₄·5H₂O and sodium ascorbate in a click chemistry approach.

- Azetidine coupling : Activation of carbonyl groups (e.g., via CDI or DCC) for amide bond formation.

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization.

Q. How can the structural integrity of this compound be validated experimentally?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C NMR to confirm regioselectivity of the triazole ring and azetidine substitution patterns. For example, triazole protons typically resonate at δ 7.8–8.2 ppm in CDCl₃ .

- IR : Stretching vibrations for carbonyl (C=O, ~1650–1750 cm⁻¹) and amine (N-H, ~3300–3500 cm⁻¹) groups .

- X-ray crystallography : SHELX software (e.g., SHELXL) for resolving bond angles and stereochemistry .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td). Similar triazole derivatives exhibit Td > 200°C, suggesting thermal robustness .

- pH-dependent hydrolysis : Monitor degradation via HPLC in buffers (pH 1–13) at 37°C. Azetidine rings may hydrolyze under strongly acidic conditions .

Advanced Research Questions

Q. How do electronic effects of the azetidine and triazole moieties influence reactivity in cross-coupling reactions?

- Methodological Answer : Computational modeling (DFT) can predict reactive sites. For example:

- Triazole ring : Electron-deficient due to electronegative nitrogen atoms, favoring nucleophilic attacks at C-4 .

- Azetidine amine : Electron-donating groups stabilize intermediates in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ as a catalyst with aryl boronic acids .

Q. How can contradictions in biological activity data (e.g., IC₅₀ variability) be resolved for this compound?

- Methodological Answer : Systematic analysis includes:

- Assay standardization : Use MTT assays with controlled cell lines (e.g., HeLa, MCF-7) and normalize against reference drugs (e.g., doxorubicin) .

- SAR studies : Modify substituents (e.g., methyl vs. phenyl on triazole) to isolate activity trends. For example, triazole derivatives with electron-withdrawing groups show enhanced tubulin inhibition .

- Meta-analysis : Compare data across studies using tools like PRISMA to identify confounding variables (e.g., solvent polarity affecting bioavailability) .

Q. What computational tools are suitable for predicting binding modes of this compound with biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., AKR1C3 or tubulin). Triazole moieties often form hydrogen bonds with catalytic residues .

- MD simulations : GROMACS to assess binding stability (e.g., RMSD < 2 Å over 100 ns) .

- Validation : Co-crystallization with target proteins (e.g., using SHELX for structure refinement) .

Key Research Gaps

- Mechanistic elucidation : Limited data on azetidine ring-opening pathways under physiological conditions.

- In vivo pharmacokinetics : Absence of ADMET studies for this specific compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.